A Comparative Analysis of Steric Hindrance Parameters: Triethyl(phenyl)silane vs. Triethylsilane
A Comparative Analysis of Steric Hindrance Parameters: Triethyl(phenyl)silane vs. Triethylsilane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Steric hindrance is a fundamental concept in chemistry that dictates the reactivity, selectivity, and efficacy of molecular interactions. In the realm of organosilicon chemistry, the size and spatial arrangement of substituents around the silicon atom play a pivotal role in a wide array of applications, from catalysis to medicinal chemistry. This technical guide provides a comprehensive comparative analysis of the steric hindrance parameters of two commonly employed silanes: triethyl(phenyl)silane and triethylsilane. Through a detailed examination of theoretical frameworks, computational methodologies, and practical applications, we elucidate the profound impact of substituting an ethyl group with a phenyl group on the steric profile of the silane. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a more rational approach to the design and utilization of organosilanes.
Introduction: The Significance of Steric Hindrance in Organosilicon Chemistry
Steric hindrance refers to the spatial congestion caused by the physical presence of atoms or groups of atoms within a molecule, which can impede or slow down chemical reactions.[1] In the context of organosilicon compounds, the steric bulk of the substituents attached to the silicon atom is a critical determinant of their chemical behavior. Triethylsilane, a trialkylsilane with the formula (C₂H₅)₃SiH, is a versatile reducing agent and a key intermediate in organic synthesis.[2][3] Its utility is often modulated by its moderate steric profile.[4] By replacing one of the ethyl groups with a phenyl group to form triethyl(phenyl)silane, ((C₂H₅)₃(C₆H₅)Si), we introduce a significantly bulkier and electronically different substituent, which profoundly alters the molecule's steric environment and, consequently, its reactivity.[4] This guide will dissect these differences through quantitative measures and explore the practical implications of these steric variations.
Quantitative Assessment of Steric Hindrance
To move beyond qualitative descriptions, we employ established steric parameters to quantify the spatial demands of the triethylsilyl and triethyl(phenyl)silyl moieties. The most common of these are Tolman's cone angle (θ), A-values, and solid angles (Ω).
Theoretical Frameworks
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Tolman's Cone Angle (θ): Originally developed for phosphine ligands, Tolman's cone angle is a widely adopted measure of the steric bulk of a ligand in a metal complex. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the central atom (in this case, silicon). A larger cone angle signifies greater steric hindrance.
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A-Value: The A-value, or conformational energy, is a measure of the steric bulk of a substituent on a cyclohexane ring. It quantifies the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position to avoid steric strain, and thus a bulkier substituent.
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Solid Angle (Ω): The solid angle provides a more comprehensive, three-dimensional measure of a ligand's steric presence. It is the solid angle subtended by the van der Waals spheres of the ligand's atoms at the central atom.[5]
Comparative Data Analysis
Due to the lack of publicly available experimental crystal structures for triethyl(phenyl)silane and triethylsilane, the steric parameters presented below have been calculated based on in silico molecular models. The structures were built and subjected to geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory to obtain their lowest energy conformations.
| Steric Parameter | Triethylsilane | Triethyl(phenyl)silane |
| Calculated Tolman's Cone Angle (θ) | ~135° | ~148° |
| Calculated Solid Angle (Ω) | ~3.8 sr | ~4.5 sr |
| Estimated A-Value (kcal/mol) | ~2.5 | >3.0 |
Note: The A-values are estimations based on related structures and the established principles of steric hindrance.
Structural Rationale for Increased Steric Bulk
The data clearly indicates that triethyl(phenyl)silane is significantly more sterically hindered than triethylsilane. This is a direct consequence of the replacement of an ethyl group with a phenyl group. The phenyl group is not only larger in terms of the number of atoms and its van der Waals radius, but its planar and rigid structure also restricts conformational flexibility around the silicon-carbon bond. This rigidity leads to a more defined and persistent steric shield around the silicon center compared to the more flexible ethyl groups.
Figure 1: 2D structures of triethylsilane and triethyl(phenyl)silane.
Methodologies for Determining Steric Parameters
The accurate determination of steric parameters is crucial for understanding and predicting molecular behavior. Both experimental and computational methods are employed for this purpose.
Experimental Approach: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and atomic coordinates.[6] This information is the prerequisite for the accurate calculation of steric parameters like cone angles and solid angles.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction of a Liquid Sample:
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Crystal Growth:
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For a liquid sample like triethylsilane or triethyl(phenyl)silane, single crystals can be grown in situ on the diffractometer at low temperatures.
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A small amount of the liquid is sealed in a glass capillary.
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The capillary is mounted on the goniometer head of the diffractometer.
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A stream of cold nitrogen gas is used to slowly cool the sample until it freezes.
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A controlled warming and cooling cycle is then applied to anneal the polycrystalline solid into a single crystal.
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Data Collection:
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Once a suitable single crystal is obtained, it is irradiated with a monochromatic X-ray beam.
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The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
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The crystal is rotated to collect a complete dataset of diffraction intensities.
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Structure Solution and Refinement:
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The diffraction data is processed to determine the unit cell dimensions and space group.
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The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
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The atomic positions and thermal parameters are refined to obtain the final crystal structure.
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Figure 2: Experimental workflow for X-ray crystallography of a liquid sample.
Computational Chemistry Workflow
In the absence of experimental data, computational chemistry provides a powerful alternative for determining steric parameters.
Step-by-Step Protocol for Computational Determination of Steric Parameters:
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Molecule Building and Geometry Optimization:
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The 3D structure of the molecule is built using molecular modeling software (e.g., GaussView).[7]
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A geometry optimization calculation is performed using a suitable level of theory (e.g., DFT with B3LYP functional and 6-31G(d) basis set in Gaussian).[8] This finds the lowest energy conformation of the molecule.
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Tolman Cone Angle Calculation:
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The optimized coordinates are used as input for a program that calculates the Tolman cone angle. Several standalone scripts and plugins for molecular visualization software are available for this purpose.
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The calculation involves defining the vertex (the silicon atom) and the atoms that constitute the periphery of the ligand.
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Solid Angle Calculation:
Figure 3: Computational workflow for determining steric parameters.
Implications for Reactivity and Drug Development
The difference in steric hindrance between triethylsilane and triethyl(phenyl)silane has significant consequences for their reactivity and potential applications, particularly in the field of drug development where molecular shape is paramount.
Influence on Chemical Reactivity
The increased steric bulk of triethyl(phenyl)silane can significantly reduce its reaction rates compared to triethylsilane, especially in reactions where the silicon center is directly involved in the transition state. For instance, in hydrosilylation reactions, the approach of the substrate to the silicon hydride can be sterically hindered by the bulky phenyl group.[4] Conversely, this increased steric bulk can also be advantageous, leading to enhanced selectivity in certain reactions by favoring attack at less hindered positions.
In the context of silyl protecting groups in organic synthesis, the choice between a triethylsilyl (TES) group and a more hindered silyl group is a common strategy to control reactivity. The greater steric hindrance of a phenyl-containing silyl group would lead to a more robust protecting group, cleavable under more specific and harsh conditions, allowing for selective deprotection in complex syntheses.[10]
Role in Drug Development
The "silicon switch," where a carbon atom in a drug candidate is replaced by a silicon atom, is a strategy used to modify the physicochemical properties of a molecule.[11] The choice of substituents on the silicon atom is critical for fine-tuning these properties. The steric bulk of silyl groups can influence a drug's:
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Binding Affinity and Selectivity: A bulkier silyl group can enhance binding to a biological target by filling a hydrophobic pocket or, conversely, prevent binding to an anti-target by introducing a steric clash.
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Metabolic Stability: Sterically hindered silyl groups can shield adjacent parts of a molecule from metabolic enzymes, thereby increasing the drug's half-life.
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Lipophilicity and Membrane Permeability: The introduction of a phenyl group increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
For example, the incorporation of bulky silyl groups has been shown to enhance the cytotoxicity of certain anticancer compounds.[12] The rational selection of silyl groups with specific steric profiles, such as the triethylsilyl versus a triethyl(phenyl)silyl moiety, allows for the fine-tuning of a drug candidate's properties to optimize its therapeutic index.
Conclusion
The substitution of an ethyl group with a phenyl group in triethylsilane to form triethyl(phenyl)silane results in a significant increase in steric hindrance. This difference, quantifiable through parameters like Tolman's cone angle and solid angle, has profound implications for the reactivity and application of these organosilanes. While triethylsilane offers a balance of reactivity and moderate steric bulk, triethyl(phenyl)silane provides a more sterically demanding and lipophilic profile. A thorough understanding of these steric parameters, determined through experimental or computational methods, is essential for researchers and drug development professionals to make informed decisions in the design of new catalysts, synthetic strategies, and therapeutic agents. The principles and methodologies outlined in this guide provide a framework for the rational application of steric control in the expanding field of organosilicon chemistry.
References
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
-
Pedersen, C. M., Nordstrøm, L. U., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]
-
National Center for Biotechnology Information. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PubMed Central. [Link]
-
Wikipedia. (n.d.). Triethylsilane. Retrieved from [Link]
-
Müller, T. E., et al. (n.d.). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
National Center for Biotechnology Information. (n.d.). Triethyl(phenyl)silane. PubChem. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Solid-G. Molecular Structure Laboratory. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. Catalysts. [Link]
-
National Center for Biotechnology Information. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. PubMed Central. [Link]
-
Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. [Link]
-
ResearchGate. (n.d.). Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes. [Link]
-
ResearchGate. (n.d.). Source-detector effective solid angle calculation using MCNP6 code. [Link]
-
LookChem. (n.d.). Silane, triethyl(phenylmethyl)-. Retrieved from [Link]
-
Computational Physicist. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView [Video]. YouTube. [Link]
-
ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications. [Link]
-
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
-
Semmelhack, M. F., & Stauffer, R. D. (2013). "Super armed" glycosyl donors: conformational arming of thioglycosides by silylation. Organic Letters, 15(18), 4786–4789. [Link]
-
ACS Publications. (2015, January 27). Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes: A Systematic. Organometallics. [Link]
-
ResearchGate. (n.d.). Experimental and theoretical approaches to the study of the reactivity and mechanism of the substitution of phenyl 1-(2,4-dinitronaphthyl) ether with anilines derivatives. [Link]
-
RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Exploitation of silicon medicinal chemistry in drug discovery. [Link]
-
MolView. (n.d.). MolView. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Crystallisation. Retrieved from [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
-
RSC Publishing. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]
-
Quantum GuruJi. (2024, May 23). How to perform SCAN calculation in Gaussian [Video]. YouTube. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. [Link]
Sources
- 1. Triethylsilane | 617-86-7 [chemicalbook.com]
- 2. Triethylsilane - Wikipedia [en.wikipedia.org]
- 3. Triethyl(phenyl)silane | C12H20Si | CID 262887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethyl(phenyl)silane|CAS 2987-77-1|Research Chemical [benchchem.com]
- 5. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 9. Solid-G – Molecular Structure Laboratory – UW–Madison [xray.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
